molecular formula C12H12F2O3 B14208778 6-Acetyl-2,3-difluorophenyl butanoate CAS No. 816451-02-2

6-Acetyl-2,3-difluorophenyl butanoate

Cat. No.: B14208778
CAS No.: 816451-02-2
M. Wt: 242.22 g/mol
InChI Key: BYHQVBBBHPSYHV-UHFFFAOYSA-N
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Description

6-Acetyl-2,3-difluorophenyl butanoate is an organic compound with the molecular formula C12H12F2O3 It is a derivative of phenyl butanoate, where the phenyl ring is substituted with acetyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-2,3-difluorophenyl butanoate typically involves the esterification of 6-acetyl-2,3-difluorophenol with butanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-2,3-difluorophenyl butanoate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-acetyl-2,3-difluorobenzoic acid.

    Reduction: Formation of 6-(1-hydroxyethyl)-2,3-difluorophenyl butanoate.

    Substitution: Formation of various substituted phenyl butanoates depending on the nucleophile used.

Scientific Research Applications

6-Acetyl-2,3-difluorophenyl butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Acetyl-2,3-difluorophenyl butanoate involves its interaction with specific molecular targets. The acetyl and difluoro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Acetyl-2-fluorophenyl butanoate
  • 6-Acetyl-3-fluorophenyl butanoate
  • 6-Acetyl-2,3-dichlorophenyl butanoate

Uniqueness

6-Acetyl-2,3-difluorophenyl butanoate is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The difluoro substitution pattern provides distinct electronic and steric properties compared to its mono-fluorinated or chlorinated analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

816451-02-2

Molecular Formula

C12H12F2O3

Molecular Weight

242.22 g/mol

IUPAC Name

(6-acetyl-2,3-difluorophenyl) butanoate

InChI

InChI=1S/C12H12F2O3/c1-3-4-10(16)17-12-8(7(2)15)5-6-9(13)11(12)14/h5-6H,3-4H2,1-2H3

InChI Key

BYHQVBBBHPSYHV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C=CC(=C1F)F)C(=O)C

Origin of Product

United States

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